![molecular formula C18H19FN2O4S B5630910 5-(aminosulfonyl)-2-fluoro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide](/img/structure/B5630910.png)
5-(aminosulfonyl)-2-fluoro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of similar fluorinated benzamide compounds involves multi-step chemical reactions that typically start from simpler benzamide derivatives or related scaffolds. For example, the synthesis of fluorinated benzoxazines and benzoxazepin-ones utilizes nucleophilic vinylic substitution reactions of gem-difluoroenamides, indicating a potential pathway for synthesizing structurally similar compounds (Meiresonne et al., 2015). Moreover, microwave-assisted synthesis under catalyst- and solvent-free conditions has been employed for the efficient creation of related fluorobenzamide structures, suggesting alternative synthesis strategies that could be adapted (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of fluorinated benzamides often features a complex interplay of hydrogen bonding, π-π interactions, and fluoro-aromatic interactions. These structural elements are crucial for the compound's reactivity and potential biological activity. X-ray crystallography and theoretical studies, such as density functional theory (DFT) calculations, are essential tools for analyzing these interactions, offering insights into the compound's geometric and electronic structure (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
2-fluoro-5-sulfamoyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-6-5-14(26(20,23)24)10-15(16)18(22)21-11-12-7-8-25-17-4-2-1-3-13(17)9-12/h1-6,10,12H,7-9,11H2,(H,21,22)(H2,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGARIGOTNQCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminosulfonyl)-2-fluoro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.